1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea is a synthetic compound that has garnered attention in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 417.9 g/mol. The compound is classified as a urea derivative, which is significant in pharmaceutical applications due to its potential biological activities.
This compound is primarily sourced from chemical suppliers and research institutions, with its structural data available in databases such as PubChem and BenchChem . It falls under the category of organic compounds, specifically as a substituted urea, which often exhibits various pharmacological properties.
The synthesis of 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea typically involves multi-step organic reactions. The general approach includes:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea can be represented using various structural formulas:
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
XKVDVSNKXIHPDP-UHFFFAOYSA-N
.The compound features a complex arrangement of functional groups including a methoxy group, a chlorine atom, and a piperidine ring, contributing to its potential reactivity and biological activity.
The chemical reactivity of 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea can be characterized by:
The mechanism of action for 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea involves several pathways:
The physical and chemical properties of 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea include:
Property | Value |
---|---|
Molecular Weight | 417.9 g/mol |
Purity | Typically ≥95% |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Storage Conditions | Store according to label instructions . |
These properties are essential for understanding the compound's behavior in various environments, including laboratory settings.
The scientific applications of 1-(5-chloro-2-methoxyphenyl)-3-[(1-methanesulfonylpiperidin-4-yl)methyl]urea are diverse:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4